The compound is identified by its CAS number 130793-26-9 and has the molecular formula with a molecular weight of approximately 354.57 g/mol . It falls under the broader category of heterocyclic compounds, particularly those containing a pyran ring. Pyranones are known for their diverse biological activities and are often studied for their potential therapeutic properties.
The synthesis of (3S,4S,6S)-3-Hexyl-3,4,5,6-tetrahydro-4-hydroxy-6-undecyl-2H-pyran-2-one can be achieved through several methods. One notable approach involves the use of specific intermediates that facilitate the formation of the tetrahydropyran ring structure.
A patent detailing a method for producing related compounds suggests using specific reagents and conditions to optimize yield and purity .
(3S,4S,6S)-3-Hexyl-3,4,5,6-tetrahydro-4-hydroxy-6-undecyl-2H-pyran-2-one can undergo various chemical reactions typical for pyranones:
These reactions are critical for modifying the compound for specific applications in organic synthesis or pharmaceuticals .
The mechanism of action for (3S,4S,6S)-3-Hexyl-3,4,5,6-tetrahydro-4-hydroxy-6-undecyl-2H-pyran-2-one is not fully elucidated but is hypothesized to involve interactions with biological targets such as enzymes or receptors.
Further studies are necessary to clarify these mechanisms and their implications in therapeutic contexts.
The physical and chemical properties of (3S,4S,6S)-3-Hexyl-3,4,5,6-tetrahydro-4-hydroxy-6-undecyl-2H-pyran-2-one include:
Storage conditions recommend refrigeration at approximately +5°C to maintain stability .
(3S,4S,6S)-3-Hexyl-3,4,5,6-tetrahydro-4-hydroxy-6-undecyl-2H-pyran-2-one has potential applications across various scientific fields:
The systematic IUPAC name (3S,4S,6S)-3-Hexyl-3,4,5,6-tetrahydro-4-hydroxy-6-undecyl-2H-pyran-2-one provides a complete stereochemical and structural description of the compound. The name breaks down as follows:
This nomenclature precisely defines the molecule's architecture, including ring oxidation state, functional group placement, stereochemistry, and alkyl substituent identities and positions, enabling unambiguous chemical identification.
This compound is referenced by several alternative names and unique registry identifiers across chemical databases and scientific literature, as summarized below:
Table 1: Synonyms and Registry Identifiers
Identifier Type | Value | Source/Reference |
---|---|---|
Systematic Synonym | (S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one | Scientific publications [2] |
Common Designation | Orlistat Impurity | Analytical/Pharmaceutical contexts [2] |
CAS Registry Number | 130676-64-1 | Commercial chemical catalogs [2] |
68711-33-1 (Not located in retrieved sources) | (User-provided) | |
PubChem CID | 14607532 | PubChem database (External ID) |
Chemical Family | Alkyldihydropyranone | Structural classification |
Alternative Name | δ-Lactone derivative | Functional group classification [5] [6] |
Key synonyms include the simplified name (S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one, which retains the stereodescriptor (S) but implies a different ring unsaturation pattern ("dihydro" vs "tetrahydro"). The designation "Orlistat Impurity" highlights its pharmaceutical relevance as a degradation product of the drug Tetrahydrolipstatin (Orlistat) [2]. The primary CAS Number 130676-64-1 is consistently associated with this specific stereoisomer in commercial and regulatory contexts. While PubChem lists CID 14607532, this identifier was not present in the retrieved search results. The compound is structurally classified as a δ-lactone due to the ring size and carbonyl group [5] [6].
(3S,4S,6S)-3-Hexyl-3,4,5,6-tetrahydro-4-hydroxy-6-undecyl-2H-pyran-2-one is structurally and functionally significant as a key degradation product of the anti-obesity drug Tetrahydrolipstatin (Orlistat). Orlistat (marketed as Xenical® or Alli®) is a potent gastrointestinal lipase inhibitor with the molecular formula C₂₉H₅₃NO₅. Degradation of Orlistat, particularly under hydrolytic stress or enzymatic conditions, can cleave the β-lactone ring and the N-formyl leucine side chain, yielding smaller fragments including the title compound [2].
The structural relationship is evident in the conservation of the chiral hydroxy-substituted dihydropyranone core. Specifically, the fragment retains:
This degradation product, with the molecular formula C₂₂H₄₀O₂, is formally generated upon loss of the N-formyl-leucine moiety and rearrangement/cleavage of the original β-lactone ring in Orlistat. Its identification and characterization are critical in pharmaceutical quality control to monitor Orlistat stability and impurity profiles in drug formulations [2]. The presence of the intact hydroxy lactone structure in this degradation product may retain residual lipophilicity, though it lacks the potent β-lactone warhead essential for Orlistat’s irreversible inhibition of lipases.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0